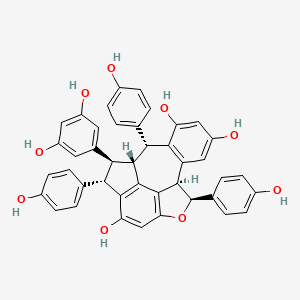

Viniferol D

描述

属性

IUPAC Name |

(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37-,40+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHKEFWCRAFDN-MOTQTELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Viniferol D: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, that has been isolated from Vitis vinifera (grapevine). As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is of significant interest for its potential biological activities. This document provides a detailed overview of the chemical structure of this compound, based on available spectroscopic data. It also outlines a general methodology for its isolation and discusses potential signaling pathways it may modulate, drawing inferences from closely related stilbenoids.

Chemical Structure and Properties of this compound

This compound is a natural polyphenol first isolated from the stems of the 'Kyohou' cultivar of Vitis vinifera.[1] Structurally, it is a stilbenetrimer, meaning it is formed from the oxidative coupling of three resveratrol units. A key feature of its architecture is a bicyclo[5.3.0]decane ring system. The elucidation of its complex three-dimensional structure was achieved through extensive spectroscopic analysis.[1]

Physicochemical and Spectroscopic Data

The structural determination of this compound relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molecular Weight | 680.70 g/mol | [1] |

| Systematic Name | (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[2]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| SMILES | Oc1ccc([C@H]2c3c(O)cc4c5c3--INVALID-LINK--cc(O)c2)--INVALID-LINK--cc2)c2c(O)cc(O)cc2[C@H]5--INVALID-LINK--cc2)O4)cc1 | |

| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 679.197 (characteristic of resveratrol trimers) | |

| ¹H NMR | Specific proton chemical shifts and coupling constants (J-values) were used to determine the relative stereochemistry. For instance, the coupling constant between H-7a and H-8a was reported as 2.9 Hz, suggesting a syn relationship. | |

| ¹³C NMR & HMBC | Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in establishing the connectivity of the carbon skeleton. Key correlations were observed between specific protons and carbons, confirming the bicyclo[5.3.0]decane core and the positions of the resveratrol units. |

Experimental Protocols

While the full, detailed experimental protocol from the original isolation study is not publicly available, a general methodology for the isolation of stilbenoids from Vitis vinifera can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.

General Isolation and Purification Protocol for Stilbenoids

-

Extraction:

-

Air-dried and powdered stems of Vitis vinifera are extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

The extraction process is often repeated multiple times to ensure exhaustive extraction of the plant material.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Stilbenoids like this compound, being polyphenolic, are expected to partition predominantly into the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Separation:

-

The bioactive fractions (typically ethyl acetate and/or n-butanol) are subjected to repeated column chromatography.

-

A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel.

-

Elution is performed using gradient solvent systems, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate might be used for silica gel chromatography.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Final Purification:

-

Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase column with a methanol-water or acetonitrile-water gradient system.

-

This final step yields the pure compound, this compound.

-

-

Structural Elucidation:

-

The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

Biosynthesis and Potential Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through the oxidative coupling of resveratrol units. The stilbene (B7821643) synthase enzyme catalyzes the formation of the resveratrol monomer from p-coumaroyl-CoA and malonyl-CoA. Subsequent oxidation, likely enzyme-mediated, generates resveratrol radicals that can oligomerize to form dimers, trimers, and tetramers. (+)-ε-viniferin, a resveratrol dimer, is considered a key intermediate in the biogenesis of more complex stilbenoids like this compound.

Caption: Proposed biosynthetic pathway of this compound from resveratrol.

Potential Modulation of Signaling Pathways

Direct studies on the interaction of this compound with specific signaling pathways are limited. However, based on the known biological activities of its monomer, resveratrol, and other resveratrol oligomers, it is plausible that this compound may modulate similar pathways.

Resveratrol is known to interact with a multitude of cellular targets, influencing pathways involved in inflammation, oxidative stress, and cellular proliferation. For instance, resveratrol has been shown to inhibit the TRIF-dependent pathway in the context of viral infections, thereby exerting anti-inflammatory effects. It also modulates the MAPK signaling pathway, which is centrally involved in cellular responses to a wide array of stimuli.

Furthermore, other resveratrol trimers, such as caraphenol A, have been found to enhance lentiviral vector gene delivery to hematopoietic stem cells by reducing the antiviral restriction mediated by interferon-induced transmembrane (IFITM) proteins at the endosomal level. This suggests that resveratrol oligomers can interact with and modulate innate immune signaling pathways.

Given its structural similarity to these compounds, this compound is a promising candidate for investigation into its effects on these and other critical cellular signaling cascades. Future research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Caption: Hypothesized modulation of key signaling pathways by this compound.

Conclusion and Future Directions

This compound represents a structurally complex and biologically intriguing natural product. While its chemical structure has been elucidated, a significant opportunity remains for further research into its pharmacological properties. Future studies should focus on the total synthesis of this compound to enable more extensive biological evaluation. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a therapeutic agent in drug development. The insights gained from studies on resveratrol and other oligomers provide a strong rationale for prioritizing this compound in future research endeavors.

References

An In-depth Technical Guide to Viniferol D: Discovery, Natural Sources, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a resveratrol (B1683913) trimer, a class of oligostilbenes that have garnered significant interest in the scientific community for their potential therapeutic properties. As derivatives of resveratrol, these compounds are being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical characterization of (+)-Viniferol D, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of (+)-Viniferol D

(+)-Viniferol D was first isolated and identified in 2003 by a team of researchers led by Yoshiaki Takaya and Masatake Niwa from the Faculty of Pharmacy at Meijo University in Nagoya, Japan. The discovery was the result of their ongoing investigation into the chemical constituents of Vitis vinifera 'Kyohou', a popular table grape cultivar in Japan.[1] Their work, published in the journal HETEROCYCLES, described this compound as a novel stilbenetrimer possessing a unique bicyclo[5.3.0]decane ring system.[1]

Natural Sources

To date, the primary natural source of (+)-Viniferol D identified is the grapevine, Vitis vinifera. Specifically, it has been isolated from the following parts of the 'Kyohou' cultivar:

-

Stems: The initial discovery and isolation of this compound were from the stems of Vitis vinifera 'Kyohou'.[1] Grape stems are a significant byproduct of the viticulture industry and represent a potential source for the extraction of this and other bioactive stilbenoids.

-

Roots: Subsequent research by the same group also identified this compound in the roots of the 'Kyohou' grapevines.[2]

While other stilbenes are found in various parts of the grapevine, including leaves and canes, the presence of this compound in these parts has not been explicitly reported.

Physicochemical Properties

The fundamental physicochemical properties of (+)-Viniferol D are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H32O9 | [1] |

| Molecular Weight | 680.7 g/mol | |

| Appearance | Amorphous Powder | |

| Optical Rotation | [α]D^25 +85.0 (c 0.1, MeOH) | |

| UV (MeOH) λmax (log ε) | 225 (4.78), 284 (4.35) nm | |

| IR (film) νmax | 3350 (OH), 1610, 1515, 1450 cm-1 |

Experimental Protocols

The following sections detail the methodologies employed in the original discovery paper for the isolation and structural elucidation of (+)-Viniferol D.

Plant Material

The stems of Vitis vinifera 'Kyohou' were collected in Wakayama Prefecture, Japan.

Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound is presented below.

Caption: Generalized workflow for the isolation of (+)-Viniferol D.

Detailed Protocol:

-

The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol (B129727) (MeOH).

-

The methanolic extract was concentrated under reduced pressure.

-

The resulting residue was partitioned between ethyl acetate (B1210297) (EtOAc) and water (H2O).

-

The EtOAc-soluble fraction was subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel using a gradient solvent system of chloroform (B151607) (CHCl3) and methanol (MeOH).

-

Fractions containing stilbene (B7821643) trimers were further purified by a combination of reversed-phase (C-8) column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to yield pure (+)-Viniferol D.

Structural Elucidation

The structure of (+)-Viniferol D was determined using a combination of spectroscopic methods, including:

-

UV Spectroscopy: To determine the ultraviolet absorption maxima.

-

IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as NOESY and DIFNOE) experiments were conducted to elucidate the complex three-dimensional structure and establish the relative stereochemistry of the molecule.

Spectroscopic Data

The following tables summarize the 1H and 13C NMR data for (+)-Viniferol D as reported in the discovery paper. The spectra were recorded in methanol-d4 (B120146) (CD3OD).

Table 1: 1H NMR Data for (+)-Viniferol D (500 MHz, CD3OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |

| H-7a | 4.25 | d (2.9) |

| H-8a | 4.88 | d (2.9) |

| H-7b | 4.95 | d (0.5) |

| H-8b | 3.98 | dd (8.5, 0.5) |

| H-7c | 4.55 | d (8.1) |

| H-8c | 4.15 | dd (8.5, 8.1) |

(Note: Aromatic proton signals are not detailed in this summary for brevity but were fully assigned in the original publication.)

Table 2: 13C NMR Data for (+)-Viniferol D (125 MHz, CD3OD)

| Carbon | Chemical Shift (δ, ppm) |

| C-7a | 93.3 |

| C-8a | 55.7 |

| C-7b | 61.2 |

| C-8b | 54.1 |

| C-7c | 58.9 |

| C-8c | 50.1 |

(Note: Aromatic carbon signals are not detailed in this summary.)

Proposed Biosynthesis

The biogenesis of (+)-Viniferol D is believed to proceed from the oxidative oligomerization of resveratrol. The proposed precursor is (+)-ε-viniferin, a resveratrol dimer. The formation of the complex trimeric structure of this compound likely involves further enzymatic oxidation and subsequent intramolecular cyclization reactions.

Caption: Proposed biosynthetic pathway of (+)-Viniferol D.

Biological Activity and Signaling Pathways

As of the current literature review, there is a notable lack of specific studies on the biological activities and signaling pathways modulated by pure (+)-Viniferol D. While the broader class of stilbenes from Vitis vinifera, including resveratrol and other viniferins, have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, data specifically for this compound is not yet available in the public domain.

Therefore, no quantitative data on the biological activity (e.g., IC50 values) or diagrams of specific signaling pathways for this compound can be provided at this time. Further research is required to elucidate the pharmacological potential of this specific stilbenetrimer.

Conclusion

(+)-Viniferol D is a structurally unique resveratrol trimer isolated from the stems and roots of Vitis vinifera 'Kyohou'. Its discovery has added to the rich diversity of stilbenoid compounds found in grapevines. While the methods for its isolation and the spectroscopic data for its characterization have been established, a significant gap exists in the understanding of its biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this compound, which could lead to the development of new therapeutic agents. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for scientists and researchers looking to further investigate this promising natural product.

References

The Biosynthesis of Viniferol D in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, found in Vitis vinifera (grapevine). Stilbenoids are a class of phenolic compounds that play a crucial role in the plant's defense mechanisms against pathogens and environmental stress. The intricate structure of this compound and its potential bioactive properties have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound in Vitis vinifera, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, culminating in the oxidative coupling of resveratrol monomers and dimers.

Phenylpropanoid Pathway and Resveratrol Synthesis

The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to p-coumaroyl-CoA, a key intermediate in the biosynthesis of various flavonoids and stilbenoids. The enzyme Stilbene Synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbenoid, trans-resveratrol.

Oxidative Coupling and Oligomerization

The formation of this compound from resveratrol is believed to occur through a series of oxidative coupling reactions, a process likely mediated by peroxidases (e.g., horseradish peroxidase and specific grapevine peroxidases like VvPrx1 and VvPrx2) and laccases. This process involves the generation of phenoxyl radicals from resveratrol units, which then couple to form dimers, trimers, and other higher-order oligomers.

A critical intermediate in this pathway is ε-viniferin, a resveratrol dimer. It is proposed that this compound is formed through the further oxidative coupling of resveratrol with ε-viniferin. The exact stereochemistry and regioselectivity of this coupling are crucial for the formation of the unique structure of (+)-Viniferol D, which has been isolated from the stems of Vitis vinifera.

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; pathway [shape=plaintext, fontcolor="#202124"];

// Phenylpropanoid Pathway L_Phenylalanine [label="L-Phenylalanine", class="substance"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", class="substance"]; Malonyl_CoA [label="3x Malonyl-CoA", class="substance"]; Resveratrol [label="trans-Resveratrol", class="substance"];

// Oligomerization Resveratrol_Radical [label="Resveratrol\nPhenoxyl Radical", class="substance"]; epsilon_Viniferin [label="ε-Viniferin\n(Resveratrol Dimer)", class="substance"]; Viniferol_D [label="(+)-Viniferol D\n(Resveratrol Trimer)", class="substance", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes PAL [label="PAL, C4H, 4CL", class="enzyme"]; STS [label="Stilbene Synthase\n(STS)", class="enzyme"]; Peroxidases_Laccases [label="Peroxidases/\nLaccases", class="enzyme"];

// Pathway Labels label_phenylpropanoid [label="Phenylpropanoid\nPathway", class="pathway"]; label_oligomerization [label="Oxidative\nCoupling", class="pathway"];

// Connections L_Phenylalanine -> PAL -> p_Coumaroyl_CoA; {p_Coumaroyl_CoA, Malonyl_CoA} -> STS -> Resveratrol; Resveratrol -> Peroxidases_Laccases -> Resveratrol_Radical; Resveratrol_Radical -> Peroxidases_Laccases -> epsilon_Viniferin; {Resveratrol, epsilon_Viniferin} -> Peroxidases_Laccases -> Viniferol_D;

// Positioning aids {rank=same; L_Phenylalanine; Malonyl_CoA;} {rank=same; p_Coumaroyl_CoA;} {rank=same; Resveratrol;} {rank=same; epsilon_Viniferin;} {rank=same; Viniferol_D;}

// Invisible edges for layout edge [style=invis]; L_Phenylalanine -> label_phenylpropanoid [minlen=2]; Resveratrol -> label_oligomerization [minlen=2]; }

Figure 2: Experimental workflow for the extraction and purification of this compound.

Analytical Methods for Identification and Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To quantify this compound in grapevine extracts.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 320 nm for stilbenoids.

-

Injection Volume: 20 µL.

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentrations.

-

Inject the grapevine extracts and quantify this compound by comparing the peak area to the calibration curve.

3.2.2. High-Resolution Mass Spectrometry (HR-MS)

Objective: To confirm the molecular formula and study the fragmentation pattern of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Range: m/z 100-1500.

-

Collision Energy: Ramped collision energy (e.g., 20-60 eV) for MS/MS fragmentation.

-

Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the MS/MS fragmentation pattern to elucidate the structure. The expected monoisotopic mass for this compound (C₄₂H₃₂O₉) is approximately 679.1972 [M-H]⁻ in negative ion mode.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To fully elucidate the structure and stereochemistry of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Experiments:

-

¹H NMR

-

¹³C NMR

-

2D NMR experiments:

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for connecting the resveratrol units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry.

-

Sample Preparation:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄ or acetone-d₆).

Biomimetic Synthesis of this compound

Objective: To synthesize this compound in vitro to confirm the proposed biosynthetic pathway.

Materials:

-

trans-Resveratrol

-

ε-Viniferin

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Water

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

Protocol:

-

Dissolve trans-resveratrol and ε-viniferin in a mixture of acetone and water.

-

Add a solution of HRP in water to the reaction mixture with stirring.

-

Slowly add H₂O₂ to initiate the oxidative coupling reaction.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction and extract the products with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting mixture using column chromatography and preparative HPLC as described in section 3.1 to isolate this compound.

-

Confirm the structure of the synthetic product using HR-MS and NMR and compare the data with that of the natural product.

dot

Figure 3: Workflow for the biomimetic synthesis of this compound.

Conclusion

The biosynthesis of this compound in Vitis vinifera is a fascinating example of the plant's sophisticated chemical defense system. Starting from the phenylpropanoid pathway, the formation of this complex resveratrol trimer is achieved through enzyme-mediated oxidative coupling. While the general pathway is understood, further research is needed to identify the specific peroxidases or laccases in Vitis vinifera responsible for this transformation and to fully elucidate the reaction mechanism and its regulation. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and quantification of this compound, which will be instrumental for future research into its biological activities and potential therapeutic applications. The continued exploration of the biosynthesis and bioactivity of this compound holds significant promise for the development of new natural product-based drugs.

Unveiling Viniferol D: A Technical Guide to its Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Viniferol D, a significant stilbenetrimer. The information presented herein is curated for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering a core resource for the verification of this bioactive compound.

Core Spectroscopic Data

The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data crucial for its identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

The following data was obtained in Acetone-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹H Chemical Shift (δ), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ) |

| Unit A | ||

| 2a, 6a | 7.23 (d, 8.8) | 130.4 |

| 3a, 5a | 6.78 (d, 8.8) | 115.5 |

| 7a | 6.02 (d, 2.9) | 93.3 |

| 8a | 4.27 (d, 2.9) | 59.9 |

| 9a | 158.8 | |

| 10a, 14a | 6.41 (d, 2.2) | 106.8 |

| 11a | 160.0 | |

| 12a | 6.11 (t, 2.2) | 95.8 |

| 13a | 160.0 | |

| Unit B | ||

| 2b, 6b | 7.03 (d, 8.8) | 129.0 |

| 3b, 5b | 6.58 (d, 8.8) | 114.9 |

| 7b | 5.12 (br s) | 51.5 |

| 8b | 4.18 (d, 11.7) | 55.4 |

| 9b | 126.7 | |

| 10b, 14b | 6.30 (d, 2.2) | 106.9 |

| 11b | 159.2 | |

| 12b | 6.25 (t, 2.2) | 95.9 |

| 13b | 159.2 | |

| Unit C | ||

| 2c, 6c | 6.75 (d, 8.8) | 132.0 |

| 3c, 5c | 6.61 (d, 8.8) | 115.1 |

| 7c | 4.30 (d, 9.9) | 52.8 |

| 8c | 2.87 (dd, 11.7, 9.9) | 48.7 |

| 9c | 130.4 | |

| 10c, 14c | 5.99 (s) | 101.9 |

| 11c | 158.9 | |

| 12c | 106.8 | |

| 13c | 158.9 |

Data sourced from the original publication by Takaya et al.[1]

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Interpretation |

| High-Resolution FAB-MS | Positive | 677.2074 [M+H]⁺ | C₄₂H₃₃O₉ | Protonated molecular ion |

The molecular formula was determined as C₄₂H₃₂O₉.[1]

Experimental Protocols

The following methodologies are based on the original isolation and characterization of this compound from the stems of Vitis vinifera 'Kyohou'.[1]

Isolation of this compound

-

Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol (B129727).

-

Solvent Partitioning: The methanol extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction was retained.

-

Chromatographic Separation: The ethyl acetate fraction was subjected to a series of column chromatography steps to isolate this compound.

-

Initial Chromatography: Separation on a reversed-phase silica (B1680970) gel (C-8) column.

-

Size-Exclusion Chromatography: Further purification using a Sephadex LH-20 column.

-

Preparative Thin-Layer Chromatography (TLC): Final purification was achieved using preparative TLC.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: Acetone-d₆ was used for acquiring the final spectra for structural elucidation. Methanol-d₄ was also used for initial characterization.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, and HMBC experiments were conducted to determine the structure and assign all proton and carbon signals.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS).

-

Matrix: A suitable matrix was used for the FAB ionization process.

-

Analysis: The instrument was operated in positive ion mode to determine the accurate mass of the protonated molecular ion, which was used to deduce the molecular formula.

-

Logical Workflow for Identification

The following diagram illustrates the systematic workflow for the identification and characterization of a natural product like this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the unambiguous identification of this compound. The detailed NMR and MS data, coupled with the described experimental protocols, serve as a foundational reference for researchers in the field of natural product chemistry and drug discovery.

References

Viniferol D: A Technical Guide for Researchers

An In-depth Examination of the Stilbenetrimer Viniferol D: From its Chemical Properties to Potential Therapeutic Applications

This technical guide provides a comprehensive overview of this compound, a stilbenetrimer isolated from Vitis vinifera. It is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, biological activities, and potential therapeutic applications of this natural compound. This document summarizes key data, outlines experimental protocols, and explores its potential mechanism of action.

Core Chemical Data

This compound is a resveratrol (B1683913) trimer with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 625096-18-6 | [1][2] |

| Molecular Formula | C₄₂H₃₂O₉ | [1][2] |

| Molecular Weight | 680.7 g/mol | [1] |

| Source | Stem of Vitis vinifera 'Kyohou' |

Experimental Protocols

Isolation and Purification of this compound from Vitis vinifera Stems

While the specific, detailed protocol for the isolation of this compound as described by the original discoverers is not fully available in the public domain, a general methodology can be constructed based on established techniques for extracting stilbenoids from Vitis vinifera. Researchers can adapt the following workflow for the isolation and purification of this compound.

Experimental Workflow: Isolation and Purification of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered stems of Vitis vinifera are subjected to solvent extraction, typically using methanol or acetone, which have been shown to be effective for stilbenoid extraction. Accelerated Solvent Extraction (ASE) or ultrasound-assisted extraction can be employed to improve efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

-

Structural Elucidation: The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure as this compound.

Biological Activity and Potential Mechanism of Action

Antiviral Activity

Stilbenoids isolated from Vitis vinifera have demonstrated notable antiviral properties. While specific studies on this compound are limited, related stilbene (B7821643) oligomers have shown inhibitory effects against the Hepatitis C virus (HCV). This suggests that this compound may also possess anti-HCV activity. The mechanism of action for stilbenoids against HCV is thought to involve the inhibition of viral replication.

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not yet been elucidated. However, other resveratrol oligomers have been shown to influence various cellular signaling cascades. For instance, the tetramer R2-viniferin has been reported to inhibit the ERK, p38, and NF-κB pathways in leukemia cells. Given the structural similarity, it is plausible that this compound may exert its biological effects through modulation of similar pathways involved in inflammation and cell proliferation.

Hypothesized Mechanism of Action of Stilbenoids Against HCV

Caption: Proposed inhibitory action of stilbenoids on the HCV replication cycle.

Further research is required to definitively identify the molecular targets and signaling pathways directly affected by this compound. This knowledge will be crucial for understanding its full therapeutic potential.

References

A Technical Guide to the Biological Activities of Resveratrol Trimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied stilbenoid, has garnered significant attention for its diverse pharmacological effects. Beyond the monomer, resveratrol oligomers, and particularly trimers, are emerging as a class of compounds with potentially enhanced and more specific biological activities. These complex molecules, formed by the oxidative coupling of three resveratrol units, are found in various plant families, including Vitaceae, Dipterocarpaceae, and Cyperaceae.[1][2] The increased structural complexity of resveratrol trimers can lead to higher potency and novel mechanisms of action compared to the parent monomer, making them promising candidates for drug discovery and development. This guide provides an in-depth overview of the current knowledge on the biological activities of several key resveratrol trimers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Resveratrol Trimers: A Showcase of Biological Potential

This section details the biological activities of several prominent resveratrol trimers, summarizing their effects and providing quantitative data where available.

α-Viniferin

α-Viniferin is a well-characterized resveratrol trimer with a broad spectrum of biological activities.

-

Anticancer Activity: α-Viniferin has demonstrated potent cytotoxic effects against a range of cancer cell lines. It inhibits cell proliferation in a concentration- and time-dependent manner, often by inducing cell cycle arrest and apoptosis.[3] For instance, in human colon cancer cell lines (HCT-116, HT-29, and Caco-2), α-viniferin was found to be more efficient than resveratrol, with IC50 values ranging from 6 to 40 μM compared to 120 to 170 μM for resveratrol.[3] In non-small cell lung cancer cells (NCI-H460), α-viniferin induces apoptosis by downregulating SIRT1 and inhibiting AKT phosphorylation.

-

Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. α-Viniferin has been shown to suppress angiogenesis by inhibiting the proliferation, adhesion, migration, and invasion of human umbilical vein endothelial cells (HUVECs). This anti-angiogenic effect is mediated through the downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) and the inactivation of the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway.

-

Anti-Melanogenic Activity: α-Viniferin has shown potential as a skin-lightening agent by inhibiting melanin (B1238610) production. It acts by accelerating the feedback termination of the cAMP/PKA signaling pathway, which leads to the downregulation of the microphthalmia-associated transcription factor-M (MITF-M) and tyrosinase gene expression.

-

Antidiabetic and Antiplasmodial Activities: α-Viniferin has been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting its potential as an antidiabetic agent. It has also demonstrated strong antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.

-

Anti-inflammatory Activity: α-Viniferin exhibits anti-inflammatory properties by suppressing the expression of inflammatory genes induced by interferon-γ in macrophages. This effect is mediated by the inhibition of the ERK-mediated STAT1 activation pathway.

Caraphenol A

Caraphenol A, a cyclic resveratrol trimer, has been identified as a potent enhancer of gene delivery to hematopoietic stem cells (HSCs).

-

Enhanced Lentiviral Transduction: Caraphenol A significantly improves the efficiency of lentiviral vector (LV) gene delivery to human and nonhuman primate hematopoietic stem and progenitor cells. This enhancement is achieved by reducing the antiviral restriction mediated by interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, at the endosomal level. By altering the levels and localization of these proteins, caraphenol A facilitates the escape of the lentiviral core from the endosome into the cytoplasm, leading to increased transduction efficiency.

Miyabenol C

Miyabenol C is a resveratrol trimer with promising neuroprotective effects, particularly in the context of Alzheimer's disease.

-

β-Secretase Inhibition: Miyabenol C acts as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. By inhibiting BACE1 activity, miyabenol C reduces the generation of Aβ and the soluble amyloid precursor protein β (sAPPβ) in both cell cultures and in the brains of an Alzheimer's disease mouse model. This suggests its potential as a therapeutic agent for Alzheimer's disease.

Vaticanol B

Vaticanol B, a resveratrol tetramer (often discussed alongside trimers due to structural similarities and co-occurrence), exhibits significant antiviral and anti-inflammatory activities.

-

Anti-Hepatitis C Virus (HCV) Activity: Vaticanol B has been identified as a potent inhibitor of HCV infection. It demonstrates a dose-dependent inhibition of the virus with a 50% effective concentration (EC50) of 3.6 µg/mL (3.97 µM) and a high selectivity index of 155.4. Time-of-addition studies suggest that vaticanol B acts by directly targeting the HCV virions, thereby reducing their infectivity.

-

Anti-inflammatory and ER Stress-Regulating Activities: Vaticanol B possesses strong anti-inflammatory properties, inhibiting the production of inflammatory mediators such as TNF-α, nitric oxide, and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated macrophages. Furthermore, it protects against endoplasmic reticulum (ER) stress-induced cell death by suppressing the unfolded protein response.

Suffruticosol B

Suffruticosol B is another resveratrol oligomer with potential therapeutic applications, particularly in the context of neurodegenerative diseases.

-

Neuroprotective Effects: Suffruticosol B has been shown to ameliorate Alzheimer's disease pathology by inhibiting monoamine oxidase B (MAO-B) activity. This inhibition reduces aberrant GABA production and release from reactive astrocytes, thereby restoring cognitive function in a mouse model of Alzheimer's disease. While some studies have investigated its cytotoxicity, low concentrations have been found to be non-toxic to pre-osteoblasts.

Hopeaphenol (B230904)

Hopeaphenol, a resveratrol tetramer, displays notable anti-inflammatory and antiviral activities.

-

Anti-inflammatory Activity: Hopeaphenol has been reported to possess anti-inflammatory properties.

-

Antiviral Activity: It has been shown to inhibit the replication of several viruses, including HIV, by targeting both PKC and NF-κB signaling pathways, as well as cyclin-dependent kinase 9. More recently, hopeaphenol and other resveratrol tetramers have been identified as inhibitors of SARS-CoV-2 entry.

-

Antioxidant Activity: Hopeaphenol exhibits significant antioxidant activity, as demonstrated by its ability to scavenge DPPH, superoxide (B77818) anion, and hydrogen peroxide radicals, and its ferric reducing power.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of the discussed resveratrol trimers and related oligomers.

Table 1: Anticancer and Cytotoxic Activities (IC50 values)

| Compound | Cell Line | Activity | IC50 Value | Reference |

| α-Viniferin | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 2.7 ± 0.5 μM | |

| α-Viniferin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | Moderate | |

| α-Viniferin | HepG2 (Human liver cancer) | Cytotoxicity | Moderate | |

| α-Viniferin | A549 (Human lung carcinoma) | Cytotoxicity | Moderate | |

| α-Viniferin | HCT-116 (Human colon cancer) | Antiproliferative | 6-40 μM | |

| α-Viniferin | HT-29 (Human colon cancer) | Antiproliferative | 6-40 μM | |

| α-Viniferin | Caco-2 (Human colon cancer) | Antiproliferative | 6-40 μM | |

| α-Viniferin | NCI-H460 (Non-small cell lung cancer) | Apoptosis Induction | Dose-dependent increase | |

| Miyabenol C | A549 (Human lung carcinoma) | Cytotoxicity | 20 μM | |

| Miyabenol C | NCI-H446 (Human lung carcinoma) | Cytotoxicity | 20 μM | |

| Miyabenol C | Lymphoid and Myeloid cell lines | Antiproliferative | 10-30 μM | |

| ε-Viniferin | C6 (Rat glioma) | Cytotoxicity | 18.4 μg/mL | |

| ε-Viniferin | HepG2 (Human liver cancer) | Cytotoxicity | 74.3 μg/mL | |

| ε-Viniferin | HeLa (Human cervical cancer) | Cytotoxicity | 20.4 μg/mL | |

| ε-Viniferin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | 44.8 μg/mL |

Table 2: Antiviral and Enzyme Inhibitory Activities (EC50/IC50 values)

| Compound | Target | Activity | EC50/IC50 Value | Reference |

| Vaticanol B | Hepatitis C Virus (HCV) | Antiviral | 3.6 µg/mL (3.97 µM) | |

| α-Viniferin | α-Glucosidase | Enzyme Inhibition | 256.17 μg/mL | |

| α-Viniferin | α-Amylase | Enzyme Inhibition | 212.79 μg/mL | |

| α-Viniferin | Plasmodium falciparum | Antiplasmodial | 2.76 μg/mL | |

| Miyabenol C | β-Secretase (BACE1) | Enzyme Inhibition | Potent inhibitor | |

| Miyabenol C | Protein Kinase C (PKC) | Enzyme Inhibition | 27.5 μM | |

| Hopeaphenol | HIV (TNF-α induced) | Antiviral | 0.29 μM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the resveratrol trimer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well).

-

Compound Treatment: Treat cells with different concentrations of the test compound for the desired duration (e.g., 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Cell Proliferation Assays

The EdU assay is a method for analyzing DNA synthesis and cell proliferation.

-

Principle: EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. The incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide (B81097), allowing for visualization and quantification of proliferating cells.

-

Protocol:

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10-20 µM and incubate for a period that allows for DNA synthesis (e.g., 1-2 hours).

-

Cell Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Click Reaction: Prepare a reaction cocktail containing the fluorescent azide and incubate with the cells to label the incorporated EdU.

-

Imaging or Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.

-

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Protocol:

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

-

PI Staining: Resuspend the cells in a PI staining solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting the fluorescence data to generate a histogram of DNA content.

-

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger.

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Protocol:

-

Reaction Mixture: Mix a solution of the resveratrol trimer in a suitable solvent (e.g., methanol) with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

-

Enzyme Inhibition Assays

This assay is used to screen for potential antidiabetic agents that inhibit carbohydrate-digesting enzymes.

-

Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

-

Protocol:

-

Pre-incubation: Pre-incubate the α-glucosidase enzyme with the resveratrol trimer at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate pNPG to initiate the reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

-

This assay is used to identify inhibitors of BACE1, a key enzyme in Alzheimer's disease pathogenesis.

-

Principle: The assay typically uses a specific BACE1 substrate that is linked to a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured.

-

Protocol:

-

Reaction Mixture: Incubate recombinant BACE1 enzyme with the resveratrol trimer and the BACE1 substrate in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculation: The inhibitory activity is determined by comparing the fluorescence signal in the presence of the inhibitor to that of a control without the inhibitor.

-

Anti-inflammatory Activity Assays

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable end-product, nitrite (B80452), in the culture medium using the Griess reagent.

-

Protocol:

-

Cell Stimulation: Seed RAW 264.7 cells and treat them with LPS (e.g., 1 µg/mL) in the presence or absence of the resveratrol trimer for a specified time (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve of sodium nitrite, and the percentage of NO production inhibition is calculated.

-

This assay measures the activation of the NF-κB signaling pathway.

-

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of its substrate, luciferin.

-

Protocol:

-

Transfection: Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the resveratrol trimer.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

-

Antiviral Activity Assays

This assay is used to screen for compounds that inhibit HCV replication.

-

Principle: The HCV replicon system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously. The replicon often contains a reporter gene (e.g., luciferase) whose expression is dependent on HCV replication.

-

Protocol:

-

Treatment: Treat the HCV replicon-containing cells with various concentrations of the resveratrol trimer.

-

Reporter Gene Assay: After a specific incubation period, measure the reporter gene activity (e.g., luciferase) to determine the level of HCV replication.

-

Calculation: The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50%.

-

This assay is used to quantify the number of infectious HCV particles.

-

Principle: Huh-7.5 cells are infected with serial dilutions of an HCV-containing sample. After an incubation period, the infected cells form foci, which are detected by immunostaining for an HCV antigen (e.g., the core protein). The number of foci is then counted to determine the viral titer.

-

Protocol:

-

Infection: Inoculate Huh-7.5 cells with serial dilutions of the HCV sample.

-

Incubation: Incubate the cells for several days to allow for viral spread and focus formation.

-

Immunostaining: Fix and permeabilize the cells, then stain with a primary antibody against an HCV antigen, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) or a fluorophore.

-

Detection: If using an enzyme-conjugated antibody, add a chromogenic substrate to visualize the foci. If using a fluorescent antibody, visualize the foci using a fluorescence microscope.

-

Quantification: Count the number of foci to calculate the viral titer in focus-forming units per milliliter (FFU/mL).

-

Signaling Pathways and Mechanisms of Action

Resveratrol trimers exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by these compounds.

Caption: α-Viniferin inhibits angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway.

Caption: α-Viniferin inhibits melanogenesis by inactivating the cAMP/PKA signaling pathway.

Caption: Miyabenol C inhibits the production of amyloid-β by targeting β-secretase (BACE1).

Conclusion

Resveratrol trimers represent a promising frontier in natural product-based drug discovery. Their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antiviral effects, underscore their therapeutic potential. This guide has provided a comprehensive overview of the current state of research on several key resveratrol trimers, including quantitative data on their efficacy and detailed experimental protocols for their evaluation. The elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action and provides a foundation for the rational design of novel therapeutics. Further research is warranted to fully explore the pharmacological properties of the vast array of known and yet-to-be-discovered resveratrol trimers, with the ultimate goal of translating these findings into clinical applications.

References

- 1. Update on Phytochemistry and Pharmacology of Naturally Occurring Resveratrol Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol oligomer structure in Dipterocarpaceaeous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric Focus-Forming Assay with Automated Focus Counting by Image Analysis for Quantification of Infectious Hepatitis C Virions | PLOS One [journals.plos.org]

Review of stilbenoids from grape stems

An In-depth Technical Guide to Stilbenoids from Grape Stems

Introduction

Grape stems, a primary byproduct of the viticulture and wine industries, are increasingly recognized as a potent source of bioactive polyphenolic compounds, particularly stilbenoids.[1] These phytoalexins, produced by plants in response to stress such as microbial infection or UV radiation, exhibit a wide range of pharmacological properties.[2][3] The stilbene (B7821643) backbone can be modified to form a diverse family of molecules, including monomers like trans-resveratrol and its glucoside trans-piceid, as well as more complex oligomers such as dimers (ε-viniferin), trimers, and tetramers.[4][5]

Historically considered waste, grape stems are now being valorized for their high concentration of these compounds, which often exceeds levels found in other parts of the grape. The demonstrated antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities of stilbenoids make them highly valuable for the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive technical overview of the extraction, quantification, and biological activities of stilbenoids derived from grape stems, aimed at researchers and professionals in drug development.

Extraction Methodologies for Grape Stem Stilbenoids

The efficient extraction of stilbenoids from the lignocellulosic matrix of grape stems is a critical first step. A variety of methods have been developed, ranging from conventional solvent extraction to advanced, more efficient techniques. The choice of method and solvent significantly impacts the yield and profile of the extracted stilbenoids.

2.1 Overview of Extraction Techniques

-

Conventional Methods: Maceration and Soxhlet extraction are traditional methods that involve soaking the plant material in a solvent. While straightforward, they often require long extraction times and large solvent volumes.

-

Advanced Methods: To improve efficiency and yield, several modern techniques are employed:

-

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration, which significantly reduces extraction time.

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material directly, leading to rapid cell rupture and release of target compounds.

-

Accelerated Solvent Extraction (ASE): This technique, also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often resulting in the highest yields.

-

Methanol (B129727) and ethanol-water mixtures are commonly used solvents, with their polarity influencing the selective extraction of different stilbenoids. For instance, one study found that accelerated solvent extraction using methanol yielded the highest total concentration of three key stilbenes: trans-resveratrol, trans-ε-viniferin, and r2-viniferin.

2.2 Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenoids

-

Sample Preparation: Grape stems are dried (e.g., freeze-dried or oven-dried at 40°C) and milled to a fine powder.

-

Extraction: 0.8 g of the dried powder is placed in a 100 mL flask with 25-40 mL of the extraction solvent (e.g., 60-80% ethanol (B145695) in water).

-

Ultrasonication: The mixture is subjected to ultrasound using a high-intensity probe (e.g., 200 W, 24 kHz) at a controlled amplitude. The extraction is performed at an elevated temperature (e.g., 75°C) for a short duration (e.g., 10-15 minutes).

-

Processing: The extract is centrifuged (e.g., 4000 RPM for 5 min) or filtered to remove solid particles. The supernatant is collected for analysis.

-

Analysis: The extract can be directly injected for chromatographic analysis.

Protocol 2: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Grape canes (stems) are dried and powdered.

-

Cell Loading: An extraction cell is loaded with the powdered sample.

-

Extraction Parameters: The extraction is performed using a solvent such as methanol under the following conditions:

-

Temperature: 50°C

-

Pressure: 10.3 MPa

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

-

Collection: The extract is collected in a vial. The cell is purged with nitrogen gas to recover the remaining solvent.

-

Processing: The collected extracts are combined and typically evaporated to dryness before being reconstituted in a suitable solvent for analysis.

Quantitative Data on Stilbenoids in Grape Stems

The concentration of stilbenoids in grape stems varies significantly based on the grape cultivar, vintage, geographical location, and the extraction method employed. Trans-resveratrol and its dimer, trans-ε-viniferin, are consistently reported as the most abundant stilbenoids.

Table 1: Comparison of Stilbenoid Yields from Grape Canes/Stems using Different Extraction Methods

| Stilbenoid | Extraction Method | Solvent | Yield (µg/g dry weight) | Reference |

|---|---|---|---|---|

| trans-Resveratrol | Accelerated Solvent Extraction (ASE) | Methanol | 6030 ± 680 | |

| trans-ε-Viniferin | Extraction at 50°C | Methanol | 2260 ± 90 | |

| r2-Viniferin | Fluidized-bed Extraction | Methanol | 510 ± 40 | |

| Total Stilbenes | Accelerated Solvent Extraction (ASE) | Methanol | 8500 ± 1100 |

| Total Stilbenes | Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 1362.9 | |

Table 2: Stilbenoid Content in Stems/Canes of Different Grape Cultivars

| Grape Cultivar | Stilbenoid | Concentration (mg/kg dry weight) | Reference |

|---|---|---|---|

| Tintilla de Rota | trans-ε-Viniferin | 1964.8 ± 24.8 | |

| trans-Piceid | 952.8 ± 23.7 | ||

| trans-Resveratrol | 575.1 ± 16.5 | ||

| Mazuelo | ε-Viniferin | Higher concentration than Garnacha & Tempranillo | |

| Gallic Acid | Higher concentration than Garnacha & Tempranillo | ||

| Castelão | trans-Resveratrol | 145.52 | |

| trans-Piceid | 61.43 | ||

| cis-Piceid | 143.85 | ||

| German Cultivars (Avg.) | trans-Resveratrol | 441 - 7532 |

| | trans-ε-Viniferin | 1218 - 5341 | |

3.1 Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a standard method for quantifying known stilbenoids. For more comprehensive identification of a wider range of compounds, including novel or unknown stilbenoids, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are indispensable. High-resolution mass spectrometry, such as LC-LTQ-Orbitrap-MS, allows for the accurate mass measurement and fragmentation pattern analysis needed to identify dozens of different polyphenols, including various stilbenoid monomers and oligomers, in a single run.

Biological Activities and Signaling Pathways

Stilbenoids from grape stems exert a plethora of biological effects, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Key reported activities include:

-

Antioxidant Activity: Stilbenoids are potent scavengers of reactive oxygen species (ROS), which helps protect cells from oxidative stress-induced damage.

-

Cardioprotective Effects: They have been shown to inhibit platelet aggregation, reduce markers of inflammation like TNF-α and IL-1β, and protect against ischemia-reperfusion injury. Resveratrol, a major stilbenoid, may inhibit cardiomyocyte hypertrophy through the activation of AMP-activated protein kinase (AMPK).

-

Neuroprotective Effects: Several studies have demonstrated that stilbenoids can protect neurons from oxidative stress and neurotoxins. This protection can be mediated by pathways such as the PI3K/Akt signaling cascade. Oligomeric stilbenes have shown the ability to restore mitochondrial membrane potential in in-vitro models of Parkinson's disease.

-

Anticancer and Anti-inflammatory Properties: Stilbenoids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. Their anti-inflammatory action is linked to the inhibition of pro-inflammatory factors and modulation of immune responses.

Conclusion

Grape stems represent an underutilized but exceptionally rich source of bioactive stilbenoids. Advanced extraction techniques like ASE and UAE have enabled the efficient recovery of high concentrations of these compounds, including resveratrol, ε-viniferin, and other oligomers. The compelling evidence of their potent antioxidant, cardioprotective, and neuroprotective activities, mediated through critical signaling pathways like AMPK and PI3K/Akt, underscores their significant potential for the development of novel therapeutics and nutraceuticals. Further research, particularly well-designed human clinical trials, is necessary to fully translate the promising preclinical findings into tangible health benefits. The valorization of this viticultural byproduct not only offers a sustainable source of high-value phytochemicals but also contributes to a circular economy within the wine industry.

References

- 1. Overview of polyphenolic composition and related biological activities of grape stems [repositorio.ucp.pt]

- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Viniferol D: A Technical Guide on its Role as a Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a resveratrol (B1683913) trimer, a stilbenoid phytoalexin found in plants of the Vitis genus, notably Vitis vinifera (grapevine). As a phytoalexin, it is produced in response to biotic and abiotic stresses, such as fungal infections and UV radiation. Stilbenoids, as a class, are recognized for their diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, including its biosynthesis, proposed mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related resveratrol oligomers to provide a contextual understanding of its potential bioactivities.

Introduction to this compound

This compound is a complex polyphenol belonging to the stilbenoid family, which are secondary metabolites synthesized by plants. Its chemical structure is that of a resveratrol trimer, with a molecular formula of C42H32O9.[1] Found in the stems of Vitis vinifera, this compound is part of the plant's defense mechanism against pathogens. The study of stilbenoids, particularly resveratrol and its oligomers, is a burgeoning field in drug discovery and development due to their potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, with resveratrol as its immediate precursor. The formation of resveratrol oligomers, including trimers like this compound, is believed to occur through the oxidative coupling of resveratrol monomers.[2] This process is likely catalyzed by peroxidase enzymes in the plant.[3]

The proposed biosynthetic pathway is as follows:

-

Phenylalanine to Resveratrol: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) are the key enzymes in this initial phase. Stilbene synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol.

-

Oxidative Coupling to this compound: trans-Resveratrol monomers undergo oxidative coupling to form dimers (e.g., ε-viniferin), which can then be further oxidized and coupled with another resveratrol monomer to form trimers like this compound. This polymerization is thought to be mediated by peroxidases.[3]

Role as a Phytoalexin and Biological Activities

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Stilbenoids, including this compound, are key phytoalexins in grapevines, accumulating at sites of infection to inhibit fungal growth. Beyond their role in plant defense, these compounds have garnered significant interest for their potential pharmacological activities in humans.

Antifungal Activity

Table 1: Antifungal Activity of Resveratrol Oligomers (Proxy Data)

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|

| Resveratrol Oligomers (unspecified) | Candida albicans | Not Active | |

Antioxidant Activity

Stilbenoids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Theoretical studies suggest that resveratrol oligomers exhibit stronger antioxidant activity than resveratrol itself. Experimental data on α-viniferin, a resveratrol trimer, indicates moderate antioxidant potential. While it showed low radical scavenging activity in the DPPH assay, it demonstrated high efficacy in the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods, which measure the inhibition of lipid peroxidation.

Table 2: Antioxidant Activity of α-Viniferin (Proxy Data for a Resveratrol Trimer)

| Assay | Activity | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Low (15.79% scavenging) | Not Determined | |

| Ferric Thiocyanate (FTC) | High (77.77% inhibition) | Not Applicable |

| Thiobarbituric Acid (TBA) | High (86.47% inhibition) | Not Applicable | |

Anti-inflammatory Activity

Stilbenoids have demonstrated anti-inflammatory effects by modulating various inflammatory pathways. They can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE2. Furthermore, they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While specific IC50 values for this compound are not available, data for resveratrol highlights the potential of this class of compounds to mitigate inflammatory responses.

Table 3: Anti-inflammatory Activity of Resveratrol (Proxy Data)

| Target | Cell Line | IC50 | Reference |

|---|---|---|---|

| PGE2 production | IL-1β-stimulated SK-N-SH | ~1-5 µM | |

| TNF-α production | LPS-activated microglia | Inhibition observed |

| IL-6 production | Stimulated peritoneal macrophages | Inhibition observed (5-40 µM) | |

Experimental Protocols

The following sections detail generalized protocols for assessing the key biological activities of stilbenoids like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

-

Fungal Culture: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or by measuring the absorbance at 600 nm.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Compound Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Compound Preparation: Prepare various concentrations of this compound.

-

Reaction: Mix the this compound solutions with the FRAP reagent and incubate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the samples to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Production)

This protocol outlines the measurement of the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-